6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine
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Overview
Description
“6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine” is a chemical compound that falls under the category of pyridazine derivatives . Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of various derivatives of imidazo[1,2-b]pyridazines, including those with 6-arylthio and 6-alkylthio substitutions, has been explored. These compounds are prepared from corresponding pyridazin-3-amines, demonstrating the methods of creating diverse imidazo[1,2-b]pyridazine compounds (Barlin & Ireland, 1987).
Chemical Properties and Functionalization : The structural properties and functionalization potential of imidazo[1,2-b]pyridazines are highlighted through synthesis methods such as palladium-catalyzed cross-coupling reactions and SNAr, showcasing their versatility in chemical modifications (Akkaoui et al., 2008).
Biological Activities and Applications
Central Nervous System Activities : Various imidazo[1,2-b]pyridazine derivatives have been studied for their potential effects on the central nervous system, particularly in their ability to bind to certain receptors in rat brain membranes. This highlights a potential application in neurological research (Barlin et al., 1989).
Antiviral and Antimicrobial Potentials : Some imidazo[1,2-b]pyridazine derivatives have been evaluated for their antiviral activities, particularly against human immunodeficiency virus and cytomegalovirus, suggesting their utility in antiviral drug development (Galtier et al., 2003).
Anti-Inflammatory Properties : Research on the anti-inflammatory activity of certain imidazo[1,2-b]pyridazine derivatives, such as 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids, has been conducted. This suggests a potential role in developing anti-inflammatory agents (Abignente et al., 1990).
Mechanism of Action
Target of Action
The primary target of 6-((3-Nitrobenzyl)thio)-2-phenylimidazo[1,2-b]pyridazine is the α-glucosidase enzyme . This enzyme is responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed in the small intestine. By inhibiting α-glucosidase, this compound can potentially control postprandial hyperglycemia, a condition that is often associated with diabetes .
Mode of Action
This compound interacts with its target, the α-glucosidase enzyme, by binding to the active site of the enzyme and inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates, thereby reducing the absorption of glucose in the small intestine and controlling postprandial hyperglycemia .
Biochemical Pathways
The compound affects the carbohydrate digestion pathway by inhibiting the α-glucosidase enzyme . This enzyme is responsible for the final step in the digestive process of carbohydrates, where it breaks down complex carbohydrates into glucose for absorption. By inhibiting this enzyme, the compound prevents the breakdown and absorption of glucose, thereby controlling blood sugar levels .
Result of Action
The inhibition of the α-glucosidase enzyme by this compound results in a decrease in the breakdown and absorption of glucose in the small intestine . This leads to a control in postprandial hyperglycemia, which is beneficial for managing blood sugar levels in diabetic patients .
Properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-23(25)16-8-4-5-14(11-16)13-26-19-10-9-18-20-17(12-22(18)21-19)15-6-2-1-3-7-15/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEJUAOLEDMRCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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